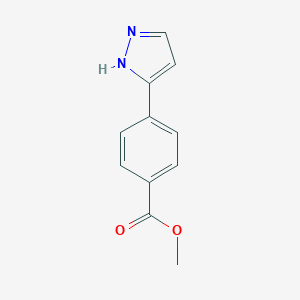
Benzoate de méthyle 4-(1H-pyrazol-5-yl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(1H-pyrazol-5-yl)benzoate is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol It is characterized by the presence of a pyrazole ring attached to a benzoate ester
Applications De Recherche Scientifique
Methyl 4-(1H-pyrazol-5-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
Target of Action
Methyl 4-(1H-pyrazol-5-yl)benzoate is a pyrazole-bearing compound known for its diverse pharmacological effects . It has been found to target Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria respectively .
Mode of Action
The compound interacts with its targets by fitting into the active site of the Lm-PTR1 pocket, characterized by lower binding free energy . This interaction results in potent antipromastigote activity, making it more active than standard drugs like miltefosine and amphotericin B deoxycholate .
Biochemical Pathways
It’s known that the compound’s interaction with its targets disrupts their normal functioning, leading to their inhibition .
Pharmacokinetics
The compound has high GI absorption and is BBB permeant . Its lipophilicity, as indicated by its Log Po/w values, suggests good bioavailability .
Result of Action
The compound’s action results in superior antipromastigote activity and better inhibition effects against Plasmodium berghei . This makes it a potential pharmacophore for the preparation of safe and effective antileishmanial and antimalarial agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(1H-pyrazol-5-yl)benzoate typically involves the reaction of 4-(1H-pyrazol-5-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to facilitate esterification. The general reaction scheme is as follows:
4-(1H-pyrazol-5-yl)benzoic acid+methanolH2SO4Methyl 4-(1H-pyrazol-5-yl)benzoate+H2O
Industrial Production Methods: Industrial production methods for this compound may involve similar esterification reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-(1H-pyrazol-5-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Comparaison Avec Des Composés Similaires
- Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate
- 4-(2H-Pyrazol-3-yl)-benzoic acid methyl ester
Comparison: Methyl 4-(1H-pyrazol-5-yl)benzoate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as absorption and distribution, which can affect its efficacy and safety profile .
Propriétés
IUPAC Name |
methyl 4-(1H-pyrazol-5-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)9-4-2-8(3-5-9)10-6-7-12-13-10/h2-7H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPPGYBZCWHENL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














